molecular formula C12H10ClNO3 B1359536 (4E)-3-(Chloromethyl)-4-(4-methoxybenzylidene)-isoxazol-5(4H)-one CAS No. 1142199-12-9

(4E)-3-(Chloromethyl)-4-(4-methoxybenzylidene)-isoxazol-5(4H)-one

Cat. No. B1359536
M. Wt: 251.66 g/mol
InChI Key: DTRMQQWIXCXOJT-UXBLZVDNSA-N
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Description

(4E)-3-(Chloromethyl)-4-(4-methoxybenzylidene)-isoxazol-5(4H)-one, also known as CMBI, is a heterocyclic compound with a five-membered ring structure. It is a type of isoxazole, which is a class of compounds that are known for their versatility and wide range of applications. CMBI has been used in various scientific research applications, including as a model compound for studying the mechanism of action of drugs, as a fluorescent sensor and as a potential therapeutic agent.

Scientific Research Applications

Crystallographic and Theoretical Studies

Research on similar arylidene-isoxazolone compounds, such as 3-phenyl-4-(2,4,6-trimethoxybenzylidene)isoxazol-5(4H)-one, involves crystallographic and theoretical studies. These studies, including X-ray diffraction and density functional theory (DFT) methods, offer insights into the molecular geometry, vibrational frequencies, atomic orbitals, and potential electrostatic maps of these compounds (Brancatelli et al., 2011).

Green Synthesis and DFT Study

The synthesis of isoxazol-5(4H)-one derivatives, including those with 4-arylmethylene groups, can be achieved in a green and efficient manner using water and antimony trichloride as a catalyst. A DFT study on these compounds can provide insights into their structural parameters, vibrational frequencies, molecular electrostatic potential, and more (Pourmousavi et al., 2018).

Photophysical Behavior Characterization

The photophysical behavior of DFHBI and its derivatives, which share a similar benzylidene-isoxazolone structure, can be characterized to understand their fluorescence properties. Studies in various solvent environments are key to understanding solvent-dependent properties such as absorption and emission spectra (Santra et al., 2019).

Nonlinear Optical Crystals

Isoxazolone-based compounds like (Z)-4-(4-methoxybenzylidene)-3-phenylisoxazol-5(4H)-one have applications in the field of nonlinear optics (NLO). Their large second harmonic generation effect makes them suitable for photonics and other NLO applications (Zhang et al., 2015).

Corrosion Inhibition

Isoxazole derivatives such as (Z)-4-(4-hydroxy-3-methoxybenzylidene)-3-methylisoxazol-5(4H)-one (IOD) have been studied as corrosion inhibitors for mild steel in acidic mediums. Their efficacy in preventing corrosion, along with their adsorption behavior, makes them significant in material science (Aslam et al., 2020).

properties

IUPAC Name

(4E)-3-(chloromethyl)-4-[(4-methoxyphenyl)methylidene]-1,2-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-16-9-4-2-8(3-5-9)6-10-11(7-13)14-17-12(10)15/h2-6H,7H2,1H3/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRMQQWIXCXOJT-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=NOC2=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=NOC2=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-3-(Chloromethyl)-4-(4-methoxybenzylidene)-isoxazol-5(4H)-one

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